molecular formula C6H8ClNO B048841 3-(Chloromethyl)-5-ethyl-1,2-oxazole CAS No. 122221-01-6

3-(Chloromethyl)-5-ethyl-1,2-oxazole

Cat. No.: B048841
CAS No.: 122221-01-6
M. Wt: 145.59 g/mol
InChI Key: VASRUENZDOTUKJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-ethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group and an ethyl group on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-ethyl-1,2-oxazole typically involves the chloromethylation of 5-ethyl-1,2-oxazole. This can be achieved through the reaction of 5-ethyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the chloromethyl group into a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: 3-Methyl-5-ethyl-1,2-oxazole.

    Substitution: Amino or thiol-substituted oxazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2-oxazole: Lacks the ethyl group, making it less hydrophobic.

    5-Ethyl-1,2-oxazole: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    3-(Chloromethyl)-5-methyl-1,2-oxazole: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

3-(Chloromethyl)-5-ethyl-1,2-oxazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASRUENZDOTUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558187
Record name 3-(Chloromethyl)-5-ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122221-01-6
Record name 3-(Chloromethyl)-5-ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-ethyl-1,2-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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